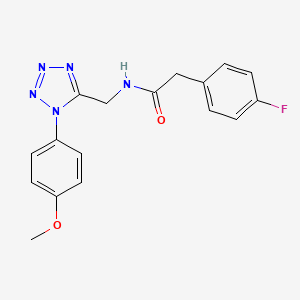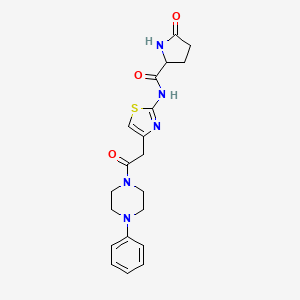
Fmoc-Arg(Pbf)-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Arg(Pbf)-Gly-OH is a compound used in solid-phase peptide synthesis. It consists of three components: Fmoc (9-fluorenylmethyloxycarbonyl), Arg (arginine) with a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, and Gly (glycine). This compound is particularly useful in peptide synthesis due to its ability to protect the amino and guanidine groups of arginine, preventing unwanted side reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Pbf)-Gly-OH involves several steps:
Esterification of Arginine: The carboxyl group of arginine is esterified.
Introduction of Boc Group: The amino group of arginine is protected with a Boc (tert-butyloxycarbonyl) group.
Introduction of Pbf Group: The guanidine group of arginine is protected with a Pbf group.
Removal of Boc Group: The Boc group is removed to expose the amino group.
Introduction of Fmoc Group: The amino group is protected with an Fmoc group.
Coupling with Glycine: The protected arginine is coupled with glycine to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized to reduce costs and improve yield. The use of efficient solvents and reaction conditions, such as maintaining specific temperatures and using minimal excess reagents, is crucial. For example, the use of N-butylpyrrolidinone (NBP) as a solvent at 45°C has been shown to improve the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Arg(Pbf)-Gly-OH undergoes several types of reactions:
Deprotection: Removal of the Fmoc group using a mild base, such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC (diisopropylcarbodiimide) and OxymaPure.
Cleavage: Removal of the Pbf group using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) or NBP.
Coupling: DIC and OxymaPure in NBP.
Cleavage: TFA in the presence of scavengers like water and triisopropylsilane
Major Products Formed
Deprotected Arginine: After removal of the Fmoc and Pbf groups.
Peptide Chains: Formed by coupling this compound with other amino acids.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Arg(Pbf)-Gly-OH is widely used in the synthesis of peptides, which are essential for studying protein structure and function. It allows for the incorporation of arginine residues in peptides without unwanted side reactions.
Biology
In biological research, peptides synthesized using this compound are used to study cell signaling pathways, enzyme-substrate interactions, and protein-protein interactions.
Medicine
Peptides synthesized with this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in solid-phase peptide synthesis allows for the efficient and high-yield production of complex peptides .
Mecanismo De Acción
The mechanism of action of Fmoc-Arg(Pbf)-Gly-OH in peptide synthesis involves the protection of reactive groups on arginine. The Fmoc group protects the amino group, while the Pbf group protects the guanidine group. This prevents unwanted side reactions during peptide bond formation. The protected arginine can then be incorporated into a growing peptide chain, and the protecting groups can be removed under specific conditions to yield the final peptide .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Arg(Pbf)-OH: Similar to Fmoc-Arg(Pbf)-Gly-OH but without the glycine residue.
Fmoc-Arg(HCl)-OH: Uses a hydrochloride salt instead of the Pbf group for protection.
Fmoc-Arg(Mtr)-OH: Uses a 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group for protection
Uniqueness
This compound is unique in its combination of protecting groups and the presence of glycine. The Pbf group provides robust protection for the guanidine group, minimizing side reactions. The inclusion of glycine allows for the synthesis of peptides with specific sequences and properties.
Propiedades
IUPAC Name |
2-[[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N5O8S/c1-20-21(2)32(22(3)27-17-36(4,5)49-31(20)27)50(46,47)41-34(37)38-16-10-15-29(33(44)39-18-30(42)43)40-35(45)48-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,39,44)(H,40,45)(H,42,43)(H3,37,38,41)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWAYVRPZYYLAX-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]PROPANAMIDE](/img/structure/B2656006.png)

![1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea](/img/structure/B2656008.png)
![1-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl)cyclohexan-1-ol](/img/structure/B2656009.png)

![N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide](/img/structure/B2656012.png)


![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2656018.png)

![1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2656021.png)
![N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656026.png)

